

# 1,1,3,3-Tetrabromoacetone CAS number and properties

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## Compound of Interest

Compound Name: **1,1,3,3-Tetrabromoacetone**

Cat. No.: **B105956**

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An In-depth Technical Guide to **1,1,3,3-Tetrabromoacetone** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **1,1,3,3-tetrabromoacetone**, a significant polyhalogenated ketone utilized in specialized organic synthesis. We will delve into its fundamental properties, synthesis protocols, reactivity, applications, and critical safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

## Core Identity and Physicochemical Properties

**1,1,3,3-Tetrabromoacetone**, identified by CAS Number 22612-89-1, is a crystalline solid that serves as a potent electrophilic building block in synthetic chemistry.[1][2][3] Its chemical structure features an acetone backbone where all four alpha-hydrogens have been substituted by bromine atoms. This extensive halogenation profoundly influences its reactivity and physical characteristics.

**Synonyms:** The compound is also known as 1,1,3,3-Tetrabromo-2-propanone or a,a,a',a'-Tetrabromoacetone.[4][5]

The key physicochemical properties of **1,1,3,3-tetrabromoacetone** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	22612-89-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>3</sub> H <sub>2</sub> Br <sub>4</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	373.66 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	White to light yellow solid/crystal	<a href="#">[2]</a>
Melting Point	36°C	<a href="#">[4]</a>
Boiling Point	311.4°C at 760 mmHg	<a href="#">[4]</a>
Density	2.904 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	125.3°C	<a href="#">[4]</a>
Vapor Pressure	0.000566 mmHg at 25°C	<a href="#">[4]</a>
Refractive Index	1.648	<a href="#">[4]</a>
Solubility	Soluble in most organic solvents like alcohols, ethers, and ketones; poorly soluble in water. <a href="#">[5]</a>	

## Synthesis of 1,1,3,3-Tetrabromoacetone

The primary route for synthesizing **1,1,3,3-tetrabromoacetone** is through the exhaustive bromination of acetone. This reaction proceeds via an acid-catalyzed mechanism where the enol form of acetone reacts with elemental bromine.

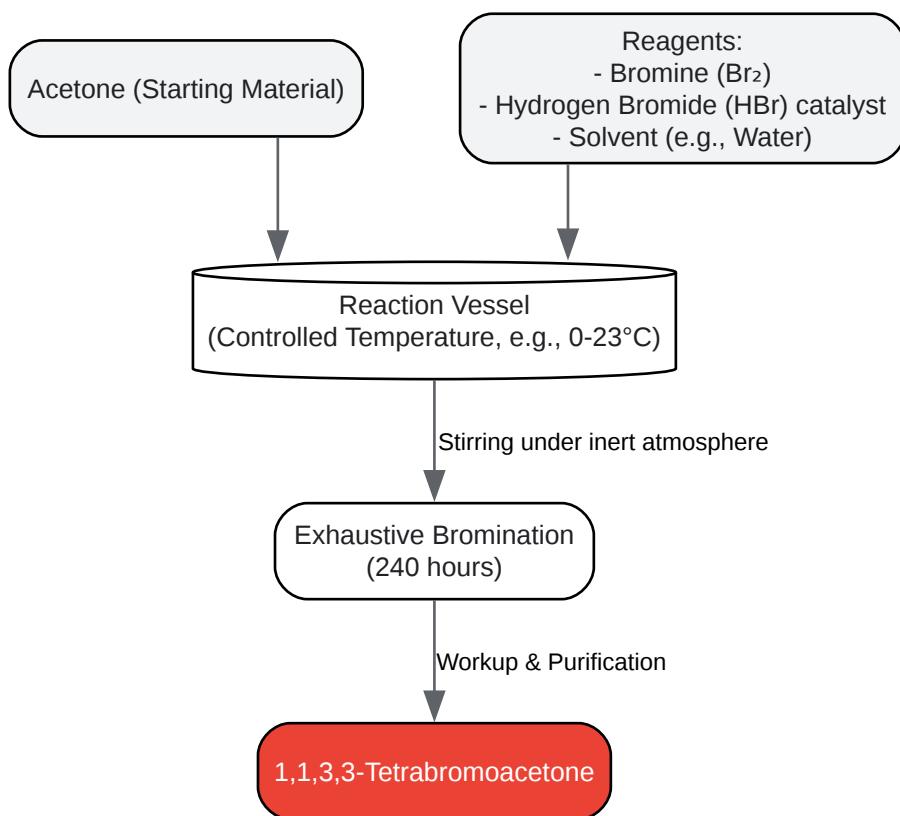
### Causality of Experimental Choices:

- Acid Catalyst (HBr): The reaction is typically catalyzed by the hydrogen bromide (HBr) that is generated *in situ*. The acid protonates the carbonyl oxygen, increasing the rate of enolization. The enol is the nucleophilic species that attacks the bromine.
- Excess Bromine: A stoichiometric excess of bromine is required to ensure all four alpha-hydrogens are substituted. The reaction becomes progressively more difficult with each

halogenation step due to the electron-withdrawing effects of the bromine atoms already present.

- Solvent: The reaction can be performed in various solvents, including water or acetic acid.[4] [7] The choice of solvent can influence reaction rates and product isolation.

A generalized workflow for the synthesis is outlined below.



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Caption: Synthesis workflow for **1,1,3,3-tetrabromoacetone**.

Detailed Experimental Protocol (Illustrative): This protocol is based on literature procedures for the bromination of acetone.[4]

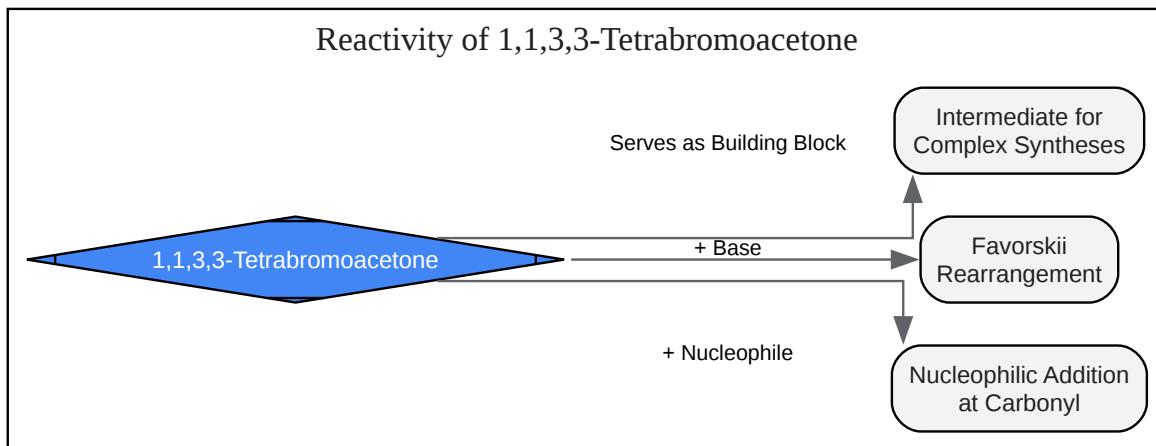
- Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with acetone and water. Maintain an inert atmosphere (e.g., nitrogen).

- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Reagent Addition: Slowly add elemental bromine to the stirred acetone solution. The HBr generated *in situ* will catalyze the reaction.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an extended period (e.g., 212-240 hours) to ensure complete bromination.<sup>[4]</sup>
- Workup: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

## Chemical Reactivity and Synthetic Utility

The reactivity of **1,1,3,3-tetrabromoacetone** is dominated by two key features: the electrophilic carbonyl carbon and the presence of four bromine atoms on the alpha-carbons. This structure makes it a valuable intermediate in organic synthesis.

- Nucleophilic Addition to Carbonyl: Like other ketones, the carbonyl group is susceptible to attack by nucleophiles.
- Substitution Reactions: The bromine atoms can act as leaving groups in nucleophilic substitution reactions, although this is less common than with monohalo-ketones due to steric hindrance and electronic effects.
- Favorskii Rearrangement: Polyhalogenated ketones are classic substrates for the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative. This pathway is a plausible reaction for **1,1,3,3-tetrabromoacetone**.



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Caption: Key reactivity pathways for **1,1,3,3-tetrabromoacetone**.

Primary Application: Synthesis of Labeled Mutagen X

A notable application of **1,1,3,3-tetrabromoacetone** is as an intermediate in the synthesis of isotopically labeled 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX). [4] MX is a significant disinfection byproduct found in drinking water, and labeled standards are crucial for analytical and toxicological studies.[4] In this context, the tetrabromoacetone serves as a precursor to build the core structure of the target molecule.

## Safety, Handling, and Hazard Management

**1,1,3,3-Tetrabromoacetone** is a hazardous chemical and must be handled with stringent safety precautions.[6]

GHS Hazard Classification:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[6]
- Skin Corrosion/Irritation: Causes skin irritation (H315).[6]
- Eye Damage/Irritation: Causes serious eye irritation (H319).[6]

**Self-Validating Safety Protocol:**

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eyewash station are immediately accessible.[8]
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[8]
  - Eye Protection: Use chemical safety goggles or a face shield.[8]
  - Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8]
  - Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.[8]
- Handling Procedures:
  - Avoid breathing dust.
  - Wash hands and any exposed skin thoroughly after handling.[8]
  - Keep the container tightly closed and store in a cool, refrigerated place away from incompatible materials like water and strong oxidizing agents.[8]
- Disposal: Dispose of waste in a designated, approved hazardous waste container, following all local and national regulations.[8]

## Conclusion

**1,1,3,3-Tetrabromoacetone** is a highly functionalized synthetic intermediate with well-defined properties and reactivity. Its primary utility lies in specialized applications, such as the synthesis of analytical standards for environmental monitoring. Due to its hazardous nature, a comprehensive understanding of and adherence to strict safety protocols is non-negotiable for

its use in a research or industrial setting. This guide provides the foundational knowledge required for its safe and effective application.

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